N-(1-(thiophen-2-yl)cyclopentyl)benzofuran-2-carboxamide
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Overview
Description
N-(1-(thiophen-2-yl)cyclopentyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a thiophene ring, and a cyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(thiophen-2-yl)cyclopentyl)benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the palladium-catalyzed C–H arylation of benzofuran-2-carboxylic acid with thiophene derivatives . . The reaction conditions often require the use of palladium catalysts, high temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure safety, cost-effectiveness, and environmental sustainability. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(1-(thiophen-2-yl)cyclopentyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzofuran core can be reduced under specific conditions to form dihydrobenzofuran derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring and benzofuran core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the benzofuran core can produce dihydrobenzofuran derivatives.
Scientific Research Applications
N-(1-(thiophen-2-yl)cyclopentyl)benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-(1-(thiophen-2-yl)cyclopentyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. The benzofuran core and thiophene ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like amiodarone and dronedarone, which are used as antiarrhythmic agents.
Thiophene Derivatives: Compounds such as suprofen and articaine, which have anti-inflammatory and anesthetic properties.
Uniqueness
N-(1-(thiophen-2-yl)cyclopentyl)benzofuran-2-carboxamide is unique due to its combination of a benzofuran core, thiophene ring, and cyclopentyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(1-thiophen-2-ylcyclopentyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S/c20-17(15-12-13-6-1-2-7-14(13)21-15)19-18(9-3-4-10-18)16-8-5-11-22-16/h1-2,5-8,11-12H,3-4,9-10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHATXRYWAGVHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)NC(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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